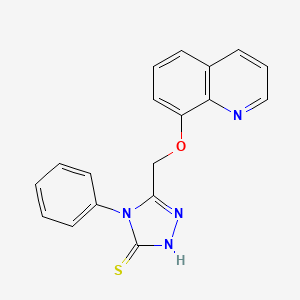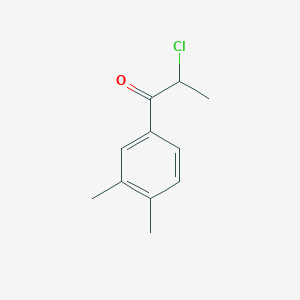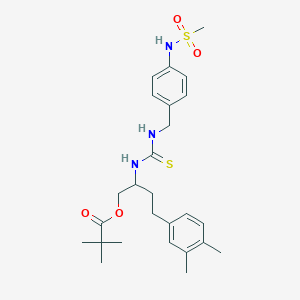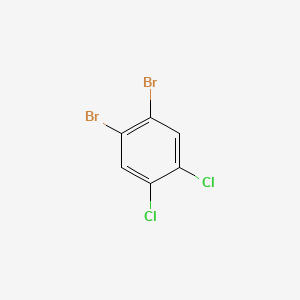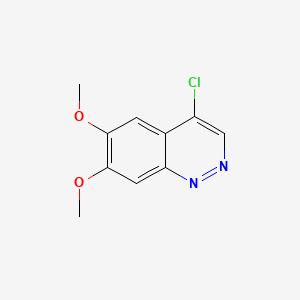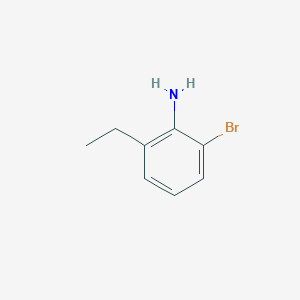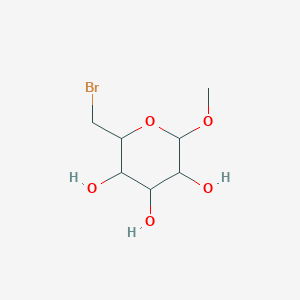
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol
Descripción general
Descripción
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is an organic compound that belongs to the class of oxanes. This compound features a bromomethyl group attached to the second carbon of the oxane ring, a methoxy group at the sixth position, and three hydroxyl groups at the third, fourth, and fifth positions. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol can be achieved through several methods. One common approach involves the bromomethylation of a precursor compound, such as 6-methoxy-oxane-3,4,5-triol. This reaction typically uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromomethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of hydrobromic acid and paraformaldehyde remains common, but the reaction parameters are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, further modulating its chemical behavior .
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-6-methoxy-oxane-3,4,5-triol
- 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol
- 2-(Hydroxymethyl)-6-methoxy-oxane-3,4,5-triol
Comparison:
- 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to the chloromethyl and iodomethyl analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical transformations.
- 2-(Chloromethyl)-6-methoxy-oxane-3,4,5-triol is less reactive but more stable, making it suitable for reactions requiring milder conditions.
- 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol is more reactive but less stable, often used in reactions requiring high reactivity.
- 2-(Hydroxymethyl)-6-methoxy-oxane-3,4,5-triol lacks the halogen atom, making it less reactive but more suitable for hydrogen bonding interactions .
Propiedades
IUPAC Name |
2-(bromomethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACZFVRYLENKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CBr)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995456 | |
| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-26-4, 7465-44-3 | |
| Record name | NSC403456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



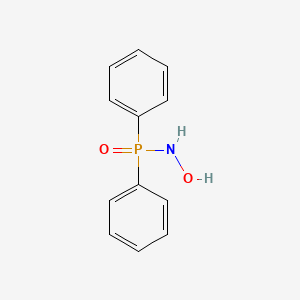
![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
![Ethyl benzo[f]quinoline-3-carboxylate](/img/structure/B3056695.png)
![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)

![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)
